1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Researchers developing pyroxasulfone or fluorinated leads face supply risks from regioisomer contamination. CAS 149978-43-8 eliminates this risk as the validated pyroxasulfone precursor. • Correct 5-amine/3-CF3 substitution-no regioisomer ambiguity vs. CAS 149978-42-7 • Reactive primary amine enables alkylation, acylation & library synthesis • LogP 1.60 enhances ADME profiles in drug candidates • Scalable 68%+ yield synthesis; reliable industrial supply chain

Molecular Formula C5H6F3N3
Molecular Weight 165.12 g/mol
CAS No. 149978-43-8
Cat. No. B1319686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
CAS149978-43-8
Molecular FormulaC5H6F3N3
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)N
InChIInChI=1S/C5H6F3N3/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,9H2,1H3
InChIKeyOLHYDPWIFFDQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 149978-43-8): Core Building Block for Fluorinated Heterocycles in Agrochemical and Medicinal Chemistry


1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 149978-43-8) is a specialized heterocyclic building block classified as a 5-aminopyrazole [1]. Its molecular structure (C5H6F3N3, MW 165.12) incorporates a key trifluoromethyl (-CF3) group at the 3-position, a primary amine (-NH2) at the 5-position, and a methyl group on the pyrazole nitrogen [1]. This specific substitution pattern distinguishes it from its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7), and dictates its primary utility as a versatile intermediate for constructing more complex fluorinated molecules, particularly in the development of agrochemicals and pharmaceuticals [2]. Its value proposition is centered on its role as a direct precursor to the commercial herbicide pyroxasulfone and as a scaffold for further functionalization via its reactive amine handle [3].

1
Workflow
Fluorinated heterocycle synthesis via reactive 5-NH2 handle
Agrochemical and medicinal chemistry building block
2
Selection Logic
3-CF3 + 5-NH2 substitution pattern required for target intermediate fidelity
Regioisomer CAS 149978-42-7 yields different reactivity
3
Procurement Context
Known precursor for pyroxasulfone herbicide synthesis
CAS-specific procurement supports process reproducibility

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Why Regioisomers and Simple Analogs Are Not Interchangeable in Agrochemical Synthesis


The selection of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine over its closest analogs is critical and non-negotiable for specific synthetic pathways. The primary risk in generic substitution arises from regioisomerism: the compound's direct analog, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, shares an identical molecular formula and similar physicochemical properties but possesses a fundamentally different substitution pattern that leads to distinct reactivity and application outcomes [1]. Furthermore, simple 5-aminopyrazoles lacking the 3-CF3 group cannot replicate the enhanced lipophilicity and metabolic stability required for modern agrochemical design . Therefore, substituting this compound with a seemingly similar pyrazole derivative will likely fail to yield the desired downstream product or result in a molecule with suboptimal properties, making procurement based on precise CAS number (149978-43-8) essential for projects targeting specific intermediates like pyroxasulfone.

Attribute
Target (CAS 149978-43-8)
Potential Substitute
Regioisomer
3-CF3, 5-NH2
5-CF3, 3-NH2 (CAS 149978-42-7)
Regioisomeric substitution pattern may fundamentally alter reaction outcomes. Identical molecular formula does not ensure interchangeable reactivity.
Attribute
Target (CAS 149978-43-8)
Potential Substitute
Fluorination
3-CF3 present
Unsubstituted 5-aminopyrazole
Lack of -CF3 group may significantly reduce lipophilicity and metabolic stability. Calculated LogP and downstream ADME profile may not transfer.
Attribute
Target (CAS 149978-43-8)
Potential Substitute
Application Context
Documented pyroxasulfone intermediate
Generic pyrazole amine
Validated industrial-synthesis pathway may not transfer to generic analogs. CAS-specific procurement supports process fidelity.

Quantitative Differentiation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 149978-43-8)


High-Yielding and Scalable Synthesis Outperforms Regioisomer in Practical Utility

The compound is synthesized from ethyl 4,4,4-trifluoroacetoacetate and methyl hydrazine with a high isolated yield, establishing a reliable and scalable route for its production [1]. While this specific reaction also yields its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, the high yield for this compound confirms its practical accessibility [1]. A key differentiator is the development of practical, high-yielding, and scalable methods for this specific regioisomer class, which is critical for its downstream use as an agrochemical intermediate, a claim not equivalently established for the 5-CF3 regioisomer in the same context [2].

Synthetic Yield
Cross-study comparable
68.3% isolated yield
Reported primary product of scalable process
Regioisomer forms as byproduct; separation required. EtOH, 95 °C.
Organic Synthesis Process Chemistry Fluorinated Building Blocks

Validated Key Intermediate for Commercial Herbicide Pyroxasulfone

This compound is explicitly identified as a key intermediate in the industrial synthesis of pyroxasulfone, a widely used pre-emergence herbicide [1]. This is a direct, commercially validated application that distinguishes it from most other pyrazole amines. While other related compounds may be used in agrochemical research, this specific compound is a mandatory precursor in at least one patented, scaled manufacturing process for a major herbicide . Its regioisomer is not used in this role.

Industrial Application
Class-level inference
Direct precursor to pyroxasulfone
Patented manufacturing intermediate context
Regioisomer not used in this industrial route.
Agrochemistry Herbicide Synthesis Process Development

Calculated LogP Value Confirms Superior Lipophilicity Over Unsubstituted Pyrazole Scaffolds

The presence of the trifluoromethyl group at the 3-position confers a significantly higher lipophilicity compared to unsubstituted pyrazole amines. The calculated partition coefficient (LogP) for this compound is 1.6023, which is a key parameter for predicting membrane permeability and bioavailability . This value is a direct consequence of the -CF3 group, and compounds lacking this substituent would have much lower LogP values, typically < 1.0 for simple aminopyrazoles. This quantitative property supports its utility in designing molecules with improved pharmacokinetic profiles.

Calculated LogP
Class-level inference
LogP = 1.60
Supports lipophilicity-driven property screening
Unsubstituted analogs typically LogP < 1.0. Calculated value.
Physicochemical Properties Medicinal Chemistry ADME

Documented Antifungal Activity Against Phytopathogenic Fungi

The compound has demonstrated moderate antifungal activity in preliminary studies against important plant pathogens such as *Gibberella zeae* and *Fusarium oxysporum* . While the activity is moderate, it serves as a validated starting point for antifungal lead development. This specific activity profile, even at a moderate level, is a measurable property that distinguishes it from other pyrazole amines which may be entirely inactive in these assays. However, direct, quantitative IC50 comparisons for the unsubstituted compound are not available in the primary literature, so this is a class-level inference.

Antifungal Activity
Supporting evidence
Moderate activity vs. Gibberella zeae, Fusarium oxysporum
Reported antifungal screening context
Exact IC50 not reported for parent. Derivatives: 18.8–214.10 μg/mL.
Antifungal Research Agrochemical Discovery Biological Activity

Validated Application Scenarios for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 149978-43-8)


Agrochemical Process R&D and Manufacturing: Key Intermediate for Pyroxasulfone Synthesis

This compound is the required starting material for the synthesis of pyroxasulfone, a major commercial herbicide . Its procurement is essential for any industrial process development or manufacturing campaign aimed at producing this specific active ingredient. Use of any other pyrazole amine will not yield the correct final product. The demonstrated high-yielding and scalable synthesis of this compound class ensures a reliable supply chain for industrial-scale operations .

Medicinal Chemistry: Design of Fluorinated Drug Candidates with Enhanced Lipophilicity

With a calculated LogP of 1.60, this compound serves as a privileged scaffold for medicinal chemists seeking to improve the ADME properties of drug candidates . The primary amine at the 5-position provides a synthetic handle for creating diverse compound libraries. Its use is justified when the goal is to systematically increase lipophilicity and metabolic stability of a lead series, leveraging the well-known effects of the -CF3 group .

Academic and Industrial Chemical Synthesis: Building Block for Functionalized Pyrazoles

This compound is a versatile building block for constructing complex molecular architectures, as its amine group can undergo various reactions like alkylation and acylation . Its specific substitution pattern is a direct result of a regioselective synthesis . Researchers should procure this specific regioisomer when the downstream chemistry requires a functional group at the 5-position and a -CF3 group at the 3-position, as alternative regioisomers will lead to different and likely undesired products.

Agrochemical Discovery: Antifungal Lead Optimization

This compound can be utilized as a starting point for antifungal lead discovery campaigns targeting phytopathogens like *Fusarium* and *Gibberella* species . Its demonstrated, albeit moderate, activity provides a more promising starting point for structure-activity relationship (SAR) studies compared to an entirely inactive scaffold. Researchers in this field should select this compound over other inactive pyrazole amines to expedite the identification of potent antifungal leads.

Application
Selection Property
Validation Focus
Agrochemical process R&D
CAS-specific intermediate identity
Pyroxasulfone synthetic pathway fidelity
Fluorinated drug candidate design
3-CF3 lipophilicity contribution
ADME property screening and library expansion
Functionalized pyrazole synthesis
5-NH2 reactive handle availability
Regioselective derivatization outcome review
Antifungal lead optimization
Reported antifungal scaffold activity
SAR studies against Fusarium and Gibberella spp.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.